3-Bromo-4-iodophenylacetonitrile
Description
3-Bromo-4-iodophenylacetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅BrIN and an approximate molecular weight of 322 g/mol. It features bromine and iodine substituents at the 3- and 4-positions of the phenyl ring, respectively, attached to an acetonitrile group. This structural configuration confers unique reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group compared to bromine. The compound is primarily utilized in medicinal chemistry and materials science as a building block for synthesizing complex molecules .
Properties
IUPAC Name |
2-(3-bromo-4-iodophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKKPMLGXHPGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Bromo-4-iodophenylacetonitrile can be synthesized through several methods. One common synthetic route involves the bromination and iodination of phenylacetonitrile. The reaction typically starts with the bromination of phenylacetonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 3-bromophenylacetonitrile is then subjected to iodination using iodine or an iodinating agent such as iodine monochloride (ICl) to yield this compound .
Chemical Reactions Analysis
3-Bromo-4-iodophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Scientific Research Applications
3-Bromo-4-iodophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its ability to undergo various chemical modifications.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodophenylacetonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the phenyl ring and the coupling partner .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Bromo-4-iodophenylacetonitrile with structurally related compounds, highlighting substituent effects on molecular weight, polarity, and applications:
*Estimated based on analog data.
Key Observations:
- Halogen Effects : The iodine substituent in this compound increases molecular weight and polarizability compared to fluorine or methoxy analogs, enhancing its utility in heavy-atom-mediated reactions .
- Electronic Properties : Methoxy (electron-donating) and nitro (electron-withdrawing) groups in analogs like 4-Nitrophenylacetonitrile (C₈H₆N₂O₂, MW 162) alter electrophilicity at the aromatic ring, affecting reaction pathways .
- Hydrogen Bonding : The hydroxyl group in 3-Bromo-4-hydroxy-5-iodobenzonitrile introduces hydrogen-bonding capability, which is absent in the target compound, making the latter more lipophilic (higher XLogP3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
